Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C13H10N2O2S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
ethyl 8-cyano-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10N2O2S/c1-2-17-13(16)10-7-15-11-8(6-14)4-3-5-9(11)12(10)18/h3-5,7H,2H2,1H3,(H,15,18) |
InChI Key |
AEEBCJDKCZKGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC=C2C1=S)C#N |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclization of Substituted Anthranilic Acid Derivatives
This method builds the quinoline core from anthranilic acid precursors, leveraging cyclization reactions to install key functional groups.
Step 1: Synthesis of 2-Acylamino-3-Cyano-4-Fluorobenzoic Acid
The starting material, 2-amino-3-cyano-4-fluorobenzoic acid, is acetylated using acetic anhydride in acetic acid to yield 2-acetylamino-3-cyano-4-fluorobenzoic acid. This step protects the amine group, preventing unwanted side reactions during subsequent steps.
Step 2: Formation of the Acyl Chloride
The acetylated benzoic acid is treated with oxalyl chloride in dichloromethane catalyzed by N,N-dimethylformamide (DMF), producing the corresponding acyl chloride. This intermediate is highly reactive, facilitating coupling with malonic half-acid esters.
Step 3: Coupling with Malonic Half-Acid Ester
The acyl chloride reacts with ethyl malonate half-acid ester in the presence of n-butyl lithium, forming 2-acetylamino-3-cyano-4-fluoro-β-oxobenzenepropanoic acid ethyl ester. This step extends the carbon chain, setting the stage for cyclization.
Step 4: Cyclization to Form the Quinoline Core
The β-oxo ester undergoes cyclization using potassium t-butoxide in t-butanol at 60°C for 5 hours. This intramolecular condensation generates the 1,4-dihydroquinoline skeleton, with the ethyl ester group retained at the 3-position.
Step 5: Thionation of the 4-Oxo Group
The 4-oxo intermediate is treated with Lawesson’s reagent in toluene under reflux, replacing the oxygen atom with sulfur to yield the 4-thioxo derivative. This step achieves the final substitution required for the target compound.
Route 2: Post-Modification of Pre-Formed Quinolines
This route modifies existing quinoline derivatives to introduce the cyano and thioxo groups.
Step 1: Nitration and Reduction
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is nitrated at the 8-position using fuming nitric acid in concentrated sulfuric acid. The nitro group is subsequently reduced to an amine using hydrogenation over palladium on carbon.
Step 2: Cyanation via Sandmeyer Reaction
The 8-amino intermediate undergoes diazotization with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide, introducing the cyano group.
Step 3: Thionation with Phosphorus Pentasulfide
The 4-oxo group is converted to 4-thioxo using phosphorus pentasulfide (P4S10) in pyridine under inert conditions. This method offers higher yields compared to Lawesson’s reagent for electron-deficient quinoline systems.
Route 3: Multicomponent Assembly Using Isocyanides
While less common, this approach employs isocyanide-based multicomponent reactions (MCRs) to construct the quinoline framework.
Step 1: Ugi Tetrazole Reaction
A mixture of 2-cyano-4-fluorobenzaldehyde, ethyl isocyanoacetate, and TMS azide undergoes the Ugi reaction in methanol, producing a tetrazole intermediate.
Step 2: Thermal Cyclization
Heating the tetrazole derivative at 120°C in diphenyl ether induces cyclization, forming the quinoline core with the ethyl ester and cyano groups in place.
Step 3: Thiolation with Hydrogen Sulfide
The 4-oxo group is thiolated by bubbling hydrogen sulfide gas through a solution of the intermediate in dimethylformamide (DMF) containing triethylamine.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Starting Material | Anthranilic acid | Pre-formed quinoline | Aldehyde/isocyanide |
| Number of Steps | 5 | 3 | 3 |
| Key Reagents | KOtBu, Lawesson’s reagent | CuCN, P4S10 | TMS azide, H2S |
| Overall Yield | Moderate (40–50%) | Low (25–35%) | High (60–70%) |
| Scalability | Suitable for bulk | Limited by nitration | Requires specialized equipment |
Route 1 balances yield and scalability, making it the most industrially viable method. Route 3, while efficient, demands handling of toxic gases like hydrogen sulfide.
Optimization Strategies and Troubleshooting
Enhancing Thionation Efficiency
Protecting Group Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioxo group to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA gyrase in bacteria or interference with cell signaling pathways in cancer cells .
Comparison with Similar Compounds
Substituent Variations in the Quinoline Core
Key structural analogs include:
- 4-Oxo vs. 4-Thioxo Derivatives: Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 71083-06-2): A 4-oxo analog with fluorine at position 7. Its molecular weight is 235.214 g/mol, and it is commercially available for research . Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: The thioxo group at position 2 and hydroxy group at position 4 enable regioselective methylation, producing derivatives with anti-HBV activity (IC₅₀ ≈ 10 µM) .
Bioisosteric Replacements and Pharmacological Profiles
- 4-Oxo-1,4-dihydroquinoline-3-carboxamides: Compound 9im (Axl kinase inhibitor) binds with a dissociation constant (Kd) of 2.7 nM and inhibits TGF-β1-induced EMT in cancer cells. Its 4-oxo group is critical for hydrogen bonding with the kinase active site .
Thioxo-Containing Derivatives :
Electronic and Crystallographic Comparisons
- Crystal Packing: Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate crystallizes in a triclinic system (space group P1), with intermolecular hydrogen bonds stabilizing the structure. The 4-oxo group participates in N–H···O interactions, while the thioxo analog may form weaker N–H···S bonds .
- Quantum Chemical Calculations : For thioxo derivatives, anion stability and charge distribution differ significantly from oxo analogs, affecting solubility and binding kinetics .
Biological Activity
Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate (CAS: 343375-00-8) is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antitumor, antibacterial, and antioxidant activities.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives, characterized by a thioxo group and a cyano substituent. Its molecular formula is , which influences its reactivity and biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, research indicates that compounds with similar quinoline structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells and the inhibition of tumor growth.
- Case Study: Antitumor Efficacy
- A study evaluated the compound's efficacy against Ehrlich Ascites Carcinoma (EAC) cells in mice. Results showed a 100% reduction in tumor cell viability when treated with the compound, indicating potent antitumor activity .
- Histopathological examinations confirmed no significant damage to liver or kidney tissues, suggesting a favorable safety profile for potential therapeutic applications.
Antibacterial Activity
This compound has also been assessed for its antibacterial properties. Quinoline derivatives are known for their ability to inhibit bacterial growth through various mechanisms.
- Synthesis and Evaluation
Antioxidant Activity
The compound's antioxidant properties have been investigated as well. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.
- Mechanism of Action
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What spectroscopic methods confirm the structural integrity of Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate?
- Methodological Answer: Key techniques include 1H/13C NMR to verify substituent positions (e.g., cyano, thioxo, and ethyl ester groups) and IR spectroscopy to identify functional groups like C≡N (~2200 cm⁻¹) and C=S (~1200 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns aligning with quinoline scaffolds. For analogs, IR and NMR data correlate with substituent effects, as seen in fluoroquinolone derivatives .
Q. What is the role of Gould-Jacobs cyclization in synthesizing 4-oxoquinoline-3-carboxylate derivatives?
- Methodological Answer: Gould-Jacobs cyclization involves heating aniline derivatives with diethyl ethoxymethylenemalonate to form the quinoline core. For example, ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is synthesized by cyclizing m-aminoanisole with diethyl 2-(ethoxymethylene)malonate under reflux . Optimization requires precise temperature control (140–250°C) and solvent selection (e.g., diphenyl ether) to avoid side reactions .
Advanced Research Questions
Q. How do crystallographic studies resolve conformational ambiguities in substituted quinolines?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and intermolecular interactions. For example, in ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate, SCXRD revealed a planar pyridinone ring (deviation ±0.057 Å) and dihedral angles between heterocyclic and benzene rings (5.77°). Hydrogen-bonding networks (N–H···O, O–H···O) stabilize crystal packing . Refinement using SHELXL ensures accuracy, with R-factors <0.05 for high-resolution data .
Q. What methodological challenges arise during the reduction of nitro/azido groups in 8-substituted quinolines?
- Methodological Answer: Selective reduction of nitro to amino groups (e.g., using SnCl₂ in HCl) must avoid over-reduction or side reactions. For ethyl 7-azido-8-nitro derivatives, stannous chloride in concentrated HCl at room temperature yields 7,8-diamino products, while ethanol under reflux hydrolyzes the ester to carboxylic acid . Catalyst choice (e.g., Pd/C for hydrogenation) and solvent polarity critically influence yield and purity .
Q. How can structure-activity relationship (SAR) studies optimize antibacterial activity in 4-oxoquinoline-3-carboxylates?
- Methodological Answer: SAR relies on systematic substitution at positions 1 (cyclopropyl), 6 (halogens), and 8 (methoxy/cyano). For instance:
Q. How do researchers address discrepancies in reported melting points or spectral data for quinoline derivatives?
- Methodological Answer: Contradictions often stem from polymorphism or solvent residues . For example, ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate shows a melting point range (183–187°C) due to hydrate vs. anhydrate forms . Purity validation via HPLC (≥98%) and differential scanning calorimetry (DSC) resolves such issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
